3-Methoxy-2-nitropyridine
Overview
Description
3-Methoxy-2-nitropyridine is a heterocyclic compound with the empirical formula C6H6N2O3 . It has a molecular weight of 154.12 . It is used as a laboratory chemical and in the synthesis of other substances .
Synthesis Analysis
The synthesis of 3-Methoxy-2-nitropyridine involves several steps. One method involves the use of methanol and 3-Fluoro-2-nitropyridine . Another method involves the use of 2-Nitro-3-pyridinol and methyl iodide . The exact procedures and conditions for these reactions can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-nitropyridine consists of a pyridine ring with a methoxy group (OCH3) attached to the 3rd carbon and a nitro group (NO2) attached to the 2nd carbon . The exact structure can be represented by the SMILES stringCOc1cccnc1N+=O
. Physical And Chemical Properties Analysis
3-Methoxy-2-nitropyridine is a solid at 20°C . It has a melting point of 73-76°C . Its density is 1.3±0.1 g/cm3 and it has a boiling point of 311.8±22.0°C at 760 mmHg . The compound is white to yellow to green in color .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes
Chemical Behavior and Properties
Studies on the nitration of similar compounds, like 2-methoxy-3-hydroxypyridine, reveal insights into the behavior of nitro groups in the pyridine ring, which is significant for understanding the chemical properties of 3-methoxy-2-nitropyridine (L. D. Smirnov et al., 1971).
Application in Optical Materials and Biomedical Field
Non-Linear Optical Activity
2-amino-6-methoxy-3-nitropyridine exhibits higher non-linear optical activity, suggesting potential applications in the design of new optical materials. The molecular electrostatic potential and intramolecular interactions indicate its relevance in pharmaceutical compounds (S. Premkumar et al., 2015).
Biomedical Applications
The presence of intramolecular interactions and charge transfers between the pyridine ring of 3-methoxy-2-nitropyridine derivatives and the lone pair of oxygen is a common feature of pharmaceutical compounds. This highlights its potential biomedical applications, although specific use cases need further exploration (S. Premkumar et al., 2015).
Spectroscopic Analysis and Structural Investigations
Vibrational Spectroscopy
Vibrational spectroscopic studies, such as FT-IR and FT-Raman, are used to analyze the structure and conformation of 3-methoxy-2-nitropyridine derivatives. These studies provide insights into molecular stability, bond strength, and electronic properties, essential for understanding its applications in various fields (M. Karnan et al., 2012).
Molecular Structure Analysis
X-ray and spectroscopic analysis of derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provide valuable information about the molecular structure, which is crucial for developing applications in material science and chemistry (Marijana Jukić et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, in general, are known to interact with various biological targets, depending on their specific substitutions and the biological context .
Mode of Action
The mode of action of 3-Methoxy-2-nitropyridine involves a reaction mechanism where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are often involved in various chemical reactions and can potentially affect multiple biochemical pathways depending on their specific substitutions and the biological context .
Result of Action
Nitropyridines, in general, can have various effects at the molecular and cellular level, depending on their specific substitutions and the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-2-nitropyridine . For instance, the compound should be handled in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray . Moreover, it should be stored in a controlled environment to maintain its stability .
properties
IUPAC Name |
3-methoxy-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXHCFSGOBFNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339415 | |
Record name | 3-Methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-nitropyridine | |
CAS RN |
20265-37-6 | |
Record name | 3-Methoxy-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20265-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Methoxy-2-nitropyridine a compound of interest for radiolabeling with fluorine-18 ([18F])?
A1: The research paper "Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines" [] investigates the use of 3-Methoxy-2-nitropyridine as a precursor molecule for radiolabeling with fluorine-18. The presence of the nitro group (-NO2) adjacent to the methoxy group (-OCH3) in the pyridine ring creates an electron-deficient site. This electron deficiency makes the carbon atom bonded to the methoxy group susceptible to nucleophilic attack by [18F]fluoride, enabling the radiolabeling process. This specific substitution reaction is of interest for developing new radiotracers for Positron Emission Tomography (PET) imaging.
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